1-[2-Hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone
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Overview
Description
1-[2-Hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone is an organic compound with a complex structure that includes hydroxy, methoxy, and ethanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone typically involves the reaction of 2-hydroxy-4-methoxyphenyl ethanone with methoxyethoxymethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoromethanesulfonic anhydride, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-[2-Hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[2-Hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone exerts its effects involves interactions with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The pathways involved may include metabolic processes and signal transduction mechanisms.
Comparison with Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Shares a similar core structure but lacks the methoxyethoxymethoxy group.
2-Hydroxy-4-methoxyacetophenone: Another related compound with similar functional groups.
Uniqueness: 1-[2-Hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone is unique due to the presence of the methoxyethoxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H16O5 |
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Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-[2-hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H16O5/c1-9(13)11-4-3-10(7-12(11)14)17-8-16-6-5-15-2/h3-4,7,14H,5-6,8H2,1-2H3 |
InChI Key |
YYZOXGSWCULAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCOCCOC)O |
Synonyms |
2-hydroxy-4-((2-methoxyethoxy)methoxy)acetophenone polygonophenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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